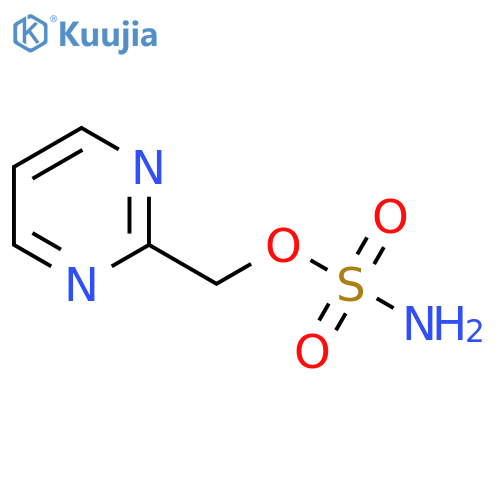Cas no 2229139-04-0 ((pyrimidin-2-yl)methyl sulfamate)

2229139-04-0 structure
商品名:(pyrimidin-2-yl)methyl sulfamate
(pyrimidin-2-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (pyrimidin-2-yl)methyl sulfamate
- 2229139-04-0
- EN300-2004188
-
- インチ: 1S/C5H7N3O3S/c6-12(9,10)11-4-5-7-2-1-3-8-5/h1-3H,4H2,(H2,6,9,10)
- InChIKey: MOVGANOBEVVLRT-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1N=CC=CN=1
計算された属性
- せいみつぶんしりょう: 189.02081227g/mol
- どういたいしつりょう: 189.02081227g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 104Ų
(pyrimidin-2-yl)methyl sulfamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004188-5.0g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-2004188-0.1g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-2004188-0.25g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-2004188-10.0g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-2004188-0.5g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-2004188-2.5g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-2004188-10g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 10g |
$5037.0 | 2023-09-16 | ||
| Enamine | EN300-2004188-1.0g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-2004188-0.05g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-2004188-1g |
(pyrimidin-2-yl)methyl sulfamate |
2229139-04-0 | 1g |
$1172.0 | 2023-09-16 |
(pyrimidin-2-yl)methyl sulfamate 関連文献
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
2229139-04-0 ((pyrimidin-2-yl)methyl sulfamate) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
